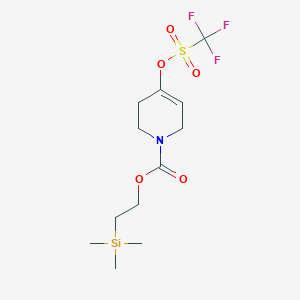
2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
The compound is a complex organic molecule that includes a pyridine ring (a basic aromatic ring with one nitrogen atom), a trifluoromethyl group (-CF3), a trimethylsilyl group ((CH3)3Si-), and an ethyl carboxylate group (-COOC2H5). The trifluoromethyl group is a functional group that has the formula -CF3 . The trimethylsilyl group is used in organic chemistry as a protecting group for alcohols .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the trifluoromethyl group can be introduced using reagents like Trimethyl(trifluoromethyl)silane . Additionally, the trimethylsilyl group can be introduced using reagents like chlorotrimethylsilane in the presence of a base .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to dihydropyridines have been extensively explored for their biological activities, particularly as calcium channel blockers and in the modulation of other targets. For instance, dihydropyridines have been synthesized and evaluated for their antiulcer properties, acting as H+/K(+)-ATPase inhibitors which afford mucosal protection against gastric lesions in animal models (Terashima et al., 1995). Similar structural analogs have been investigated for their hypoglycemic activity, where certain substituents and chain lengths significantly influence their blood glucose lowering activities (Eistetter & Wolf, 1982).
Drug Design and Synthesis
In drug design, the introduction of functional groups such as trifluoromethylsulfonyl and trimethylsilyl into a molecule can significantly alter its physicochemical properties and, consequently, its pharmacokinetics and pharmacodynamics. For example, the enhancement of iron excretion by compounds bearing sulfonic acid groups demonstrates how specific functional groups can impact a compound's biological activity and its potential therapeutic applications (Molenda, Jones, & Basinger, 1994). Additionally, modifications on the dihydropyridine ring, as seen in compounds designed for brain-specific delivery of radiopharmaceuticals, highlight the versatility of this scaffold in crossing biological barriers and targeting specific tissues or organs (Tedjamulia, Srivastava, & Knapp, 1985).
Biological Activity Studies
The study of various analogs of dihydropyridines in biological systems offers insights into their potential mechanisms of action and therapeutic benefits. For instance, the pharmacological profile of novel compounds targeting the nitric oxide synthase pathway indicates potential therapeutic applications in inflammatory diseases, highlighting the importance of structural modifications in achieving desired biological effects (Chida et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-trimethylsilylethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO5SSi/c1-23(2,3)9-8-20-11(17)16-6-4-10(5-7-16)21-22(18,19)12(13,14)15/h4H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDXNSBOHQLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733640 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
375854-77-6 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



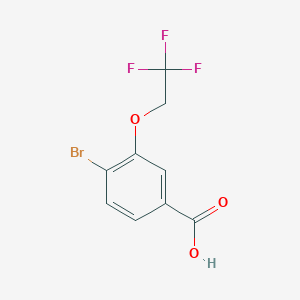
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
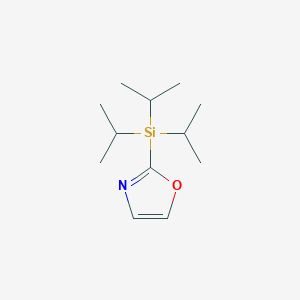
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
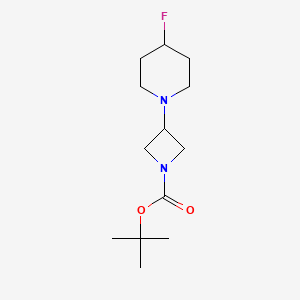
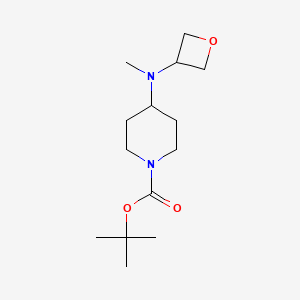
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
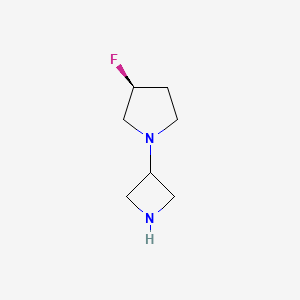
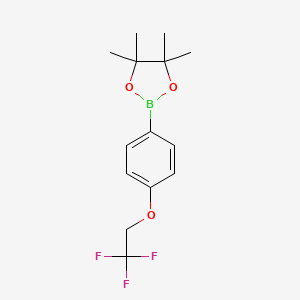
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)
